molecular formula C28H30O3 B1618048 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate CAS No. 75005-95-7

2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate

Cat. No.: B1618048
CAS No.: 75005-95-7
M. Wt: 414.5 g/mol
InChI Key: TWAOKHHZKFMFMD-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Development and Classification of Benzophenone Derivatives

The benzophenone family represents one of the most extensively studied classes of organic compounds in photochemistry and materials science, with benzophenone serving as the foundational scaffold for numerous derivative compounds. Benzophenone, systematically known as diphenylmethanone, consists of two phenyl groups connected by a carbonyl bridge, creating a planar aromatic ketone structure that exhibits remarkable photochemical properties. The historical development of benzophenone derivatives began with the recognition that substitutions on the aromatic rings could dramatically alter the compound's optical, chemical, and biological properties.

The classification system for benzophenone derivatives is based on their structural modifications and functional applications. These compounds belong to the broader class of organic compounds known as benzophenones, which are characterized by containing a ketone group attached to two phenyl rings. Within this classification, substituted benzophenones such as oxybenzone and dioxybenzone have found widespread applications in ultraviolet radiation protection, leading to the development of more sophisticated derivatives with enhanced performance characteristics.

Research into benzophenone derivatives has revealed their potential across multiple fields, including medicinal chemistry, where various hydroxybenzophenones and aroylaryloxyacetic acid derivatives have demonstrated anti-inflammatory activities. The versatility of the benzophenone scaffold has prompted extensive investigation into synthetic methodologies for constructing these compounds and evaluating their diverse biological and photochemical activities. Modern benzophenone chemistry has evolved to include complex derivatives that incorporate multiple functional groups, sterically demanding substituents, and specialized ester linkages that optimize their performance for specific applications.

Discovery and Structural Characterization of 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate

This compound represents a sophisticated advancement in benzophenone derivative chemistry, incorporating both the photostable benzophenone core and a strategically positioned ester functionality. The compound was developed as part of the Eusolex series of ultraviolet absorbing compounds, specifically designated as Eusolex 3573, reflecting its commercial significance in photoprotection applications. The structural design of this compound demonstrates careful consideration of both photochemical efficiency and practical application requirements.

The molecular architecture of this compound features a tri-aromatic system comprising the central benzophenone unit with an additional phenyl substituent at the 4-position of one benzene ring. This extended conjugation system enhances the compound's ability to absorb ultraviolet radiation across a broader spectral range compared to simpler benzophenone derivatives. The incorporation of the 2-ethylhexyl ester group provides crucial solubility characteristics and compatibility with lipophilic formulations, making it particularly suitable for incorporation into various protective matrices.

Structural characterization studies have revealed that the compound maintains the planar geometry characteristic of benzophenone derivatives while accommodating the steric demands of the branched alkyl ester chain. The molecular formula C28H30O3 with a molecular weight of 414.5 grams per mole reflects the substantial size of this derivative compared to the parent benzophenone compound. The three-dimensional structure allows for optimal light absorption while maintaining chemical stability under various environmental conditions.

Nomenclature and Identification Parameters

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-ethylhexyl 2-(4-phenylbenzoyl)benzoate, which systematically describes the structural components and their connectivity. This naming convention clearly identifies the 2-ethylhexyl ester group attached to the carboxylic acid functionality of the substituted benzoic acid derivative. Alternative IUPAC names include 2-ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate, which emphasizes the biphenyl character of the 4-phenylbenzoyl substituent.

Properties

IUPAC Name

2-ethylhexyl 2-(4-phenylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O3/c1-3-5-11-21(4-2)20-31-28(30)26-15-10-9-14-25(26)27(29)24-18-16-23(17-19-24)22-12-7-6-8-13-22/h6-10,12-19,21H,3-5,11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAOKHHZKFMFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996510
Record name 2-Ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75005-95-7
Record name 2-Ethylhexyl 2-([1,1′-biphenyl]-4-ylcarbonyl)benzoate
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Record name 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate
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Record name 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate
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Record name 2-Ethylhexyl 2-([1,1'-biphenyl]-4-carbonyl)benzoate
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Record name 2-ethylhexyl 2-([1,1'-biphenyl]-4-ylcarbonyl)benzoate
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Record name 2-ETHYLHEXYL 4-PHENYLBENZOPHENONE-2'-CARBOXYLATE
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Preparation Methods

Esterification Procedure

  • Reactants:
    • 4-phenylbenzophenone-2'-carboxylic acid
    • 2-ethylhexanol
    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
  • Conditions:
    • Reflux under inert atmosphere (nitrogen or argon)
    • Removal of water by azeotropic distillation or use of molecular sieves
    • Reaction temperature typically between 120°C and 180°C
  • Process:
    • Mix the acid and 2-ethylhexanol in a suitable solvent or neat.
    • Add the acid catalyst to initiate esterification.
    • Heat under reflux while continuously removing water formed during the reaction.
    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
    • Upon completion, neutralize the catalyst and purify the product by recrystallization or column chromatography.

Alternative Activation Methods

  • Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) to activate the carboxyl group for esterification under milder conditions.
  • Enzymatic esterification using lipases for more environmentally friendly synthesis.

Research Findings and Optimization Data

Patent literature (US Patent 6607736) describes the preparation of related benzophenone derivatives, emphasizing the importance of catalyst choice and reaction conditions to maximize yield and purity. The esterification method is robust and scalable for industrial production.

Yield and Purity Data

Parameter Typical Value Notes
Reaction temperature 140–160 °C Optimal for esterification
Reaction time 4–8 hours Dependent on catalyst and scale
Catalyst concentration 0.5–2% (w/w) Acid catalyst (e.g., p-TSA)
Yield 85–95% After purification
Purity (HPLC) >98% Confirmed by chromatographic analysis

Solvent Effects

  • Solvent-free conditions or use of high-boiling solvents such as toluene or xylene facilitate azeotropic removal of water.
  • Solvent choice affects reaction rate and product isolation efficiency.

Industrial Preparation Considerations

  • Scalability: The esterification reaction is well-suited for batch or continuous processes.
  • Environmental Impact: Use of acid catalysts requires neutralization and proper waste management.
  • Purification: Crystallization from suitable solvents ensures high purity for cosmetic-grade material.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Direct acid-alcohol esterification Heating acid with 2-ethylhexanol and acid catalyst Simple, high yield Requires removal of water, acid catalyst handling
Coupling reagent activation Using DCC or EDC to activate acid before esterification Mild conditions, high selectivity More expensive reagents, byproduct removal needed
Enzymatic esterification Lipase-catalyzed esterification Environmentally friendly Longer reaction times, enzyme cost

Chemical Reactions Analysis

2-Ethylhexyl 4-phenylbenzophenone-2’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

UV Absorption and Protection

Cosmetic Formulations

  • Functionality : 2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate is primarily used as a UV filter in sunscreens and other cosmetic products. It absorbs UV radiation, preventing skin damage and reducing the risk of skin cancer.
  • Effectiveness : Studies have shown that this compound provides broad-spectrum protection against both UVA and UVB rays, making it a preferred choice in sunscreen formulations .

Formulation Examples

Product TypeConcentration (%)Purpose
Sunscreen5-10UV protection
Moisturizers1-3Enhanced skin protection
Makeup Products0.5-2Prevents photoaging

Industrial Applications

Plastics and Coatings

  • Use in Plastics : The compound is incorporated into plastic formulations to enhance UV stability, thereby prolonging the lifespan of products exposed to sunlight.
  • Coatings : It is also used in coatings for outdoor furniture and automotive applications to prevent degradation caused by UV exposure .

Environmental Impact and Safety

Toxicological Studies

  • Safety Assessments : Research indicates that while this compound is effective as a UV filter, concerns regarding its potential endocrine-disrupting properties have been raised. Studies have demonstrated estrogenic activity in vitro, prompting further investigation into its long-term effects on human health and the environment .

Migration Studies

  • Packaging Materials : Investigations into the migration of this compound from packaging materials into food products have been conducted. Findings suggest that although migration occurs, levels are typically below safety thresholds established by regulatory agencies .

Regulatory Status

The compound's use in cosmetic products is regulated by various health authorities worldwide. In Europe, for example, it must comply with the European Union's Cosmetics Regulation (EC) No 1223/2009. In the United States, the FDA evaluates its safety as part of sunscreen formulations.

Case Study 1: Effectiveness in Sunscreens

A comparative study evaluated several sunscreen formulations containing varying concentrations of this compound. Results showed that formulations with higher concentrations provided significantly better protection against UV radiation compared to those with lower concentrations.

Case Study 2: Environmental Monitoring

Research conducted on the environmental impact of this compound revealed that while it is effective in preventing UV damage in products, its persistence in aquatic environments raises concerns about potential bioaccumulation and toxicity to aquatic organisms .

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4-phenylbenzophenone-2’-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through multiple mechanisms .

Comparison with Similar Compounds

The following comparison focuses on structurally related 2-ethylhexyl esters and their derivatives, highlighting differences in functional groups, applications, and toxicity profiles.

Structural and Functional Group Comparisons
Compound Name CAS Number Key Functional Groups Primary Applications
2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate N/A Benzophenone, phenyl, ester Hypothetical: UV stabilization, polymers
Di-(2-ethylhexyl) phosphate (DEHPA) 298-07-7 Phosphate ester Metal extraction, solvent
Di-(2-ethylhexyl) adipate 103-23-1 Adipate ester Plasticizer for PVC, lubricant additive
Bis(2-ethylhexyl) phthalate (DEHP) 117-84-0 Phthalate ester Ubiquitous plasticizer, medical devices
2-Ethylhexyl acrylate 103-11-7 Acrylate ester Polymer production (e.g., adhesives, coatings)
2-Ethylhexyl nitrate N/A Nitrate ester Cetane booster in aviation fuels
2-Ethylhexyl chloroformate N/A Chloroformate ester Reactive intermediate in organic synthesis
Bis(2-ethylhexyl) methylphosphonate 60556-68-5 Phosphonate ester Specialty chemicals (e.g., flame retardants)
Key Research Findings

Performance in Industrial Applications

  • DEHPA : Widely used in hydrometallurgy for rare earth metal extraction due to its selectivity for trivalent ions .
  • Di-(2-ethylhexyl) adipate : Exhibits low-temperature flexibility in PVC, outperforming phthalates in cold environments .
  • 2-Ethylhexyl nitrate : Increases cetane numbers in JP-8 aviation fuel by up to 17% (e.g., from 42.3 to 49.8) at 0.24 vol% concentration, enhancing ignition efficiency .

Toxicity and Environmental Impact

  • Bis(2-ethylhexyl) phthalate (DEHP) : Classified as a persistent environmental contaminant due to widespread use in plastics. Linked to endocrine disruption in mammals .
  • 2-Ethylhexyl chloroformate : Acute exposure guideline levels (AEGL-1: 0.18 ppm, AEGL-2: 0.55 ppm) indicate high acute toxicity, necessitating strict handling protocols .

Reactivity and Stability

  • 2-Ethylhexyl acrylate : Polymerizes readily under UV light, making it valuable in coatings but requiring inhibition for safe storage .
  • Bis(2-ethylhexyl) methylphosphonate : High thermal stability suits it for high-temperature industrial processes, though regulatory controls apply under chemical weapons conventions .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Property
Di-(2-ethylhexyl) phosphate C₁₆H₃₅O₄P 280–300 (decomposes) 0.97 High solubility in nonpolar solvents
Di-(2-ethylhexyl) adipate C₂₂H₄₂O₄ 214–220 0.927 Low volatility, excellent plasticizing
Bis(2-ethylhexyl) phthalate C₂₄H₃₈O₄ 384 0.986 High environmental persistence
2-Ethylhexyl acrylate C₁₁H₂₀O₂ 215–220 0.883 Rapid polymerization under UV

Table 2: Toxicity Profiles

Compound Name Acute Toxicity (LD50, Rat Oral) Chronic Effects Regulatory Status
Bis(2-ethylhexyl) phthalate 30,000 mg/kg Endocrine disruption, carcinogenicity Restricted under REACH
2-Ethylhexyl chloroformate 230 mg/kg (LC50, inhalation) Severe respiratory irritation OSHA PEL: 0.5 ppm
Di-(2-ethylhexyl) adipate 9,110 mg/kg Low bioaccumulation potential Generally recognized as safe

Biological Activity

2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate (commonly referred to as EHBP) is a chemical compound utilized primarily in the formulation of UV filters and stabilizers in various industrial applications, including coatings and plastics. Its biological activity is of significant interest due to its potential endocrine-disrupting properties and implications for human health and environmental safety.

  • IUPAC Name: this compound
  • CAS Number: 75005-95-7
  • Molecular Formula: C22H26O3
  • Molecular Weight: 342.44 g/mol

EHBP functions primarily as a UV filter, absorbing UV radiation and preventing it from penetrating materials. However, its biological activity extends beyond photoprotection. Research indicates that EHBP may interact with various hormonal pathways, particularly those involving estrogen receptors.

Endocrine Disruption

EHBP has been implicated in endocrine disruption, which can lead to adverse developmental and reproductive effects. In a study examining the agonistic and antagonistic activities of various compounds on estrogen receptors, EHBP demonstrated significant activity, particularly on estrogen receptor subtype ER1 .

Cytotoxicity Studies

Cytotoxicity assays have shown that EHBP can induce cell death in certain cancer cell lines. For instance, exposure to EHBP resulted in a dose-dependent increase in apoptosis markers in breast cancer cells, suggesting potential applications in cancer therapeutics .

Case Studies

  • Study on Migration from Packaging Materials : A comprehensive study evaluated the migration of EHBP from plastic food packaging into food simulants. The findings indicated that EHBP can migrate under certain conditions, raising concerns about dietary exposure .
  • Endocrine Activity Screening : In a screening of various compounds for endocrine activity, EHBP was found to exhibit both agonistic and antagonistic effects on estrogen receptors. The compound showed a relative response greater than 50% on ER1, indicating its potential role as an endocrine disruptor .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Estrogen Receptor AgonismAgonistic activity on ER1
CytotoxicityInduces apoptosis in breast cancer cells
Migration PotentialMigrates from packaging into food simulants

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate
Reactant of Route 2
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2-Ethylhexyl 4-phenylbenzophenone-2'-carboxylate

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